![molecular formula C8H12N2 B046274 N,N-Dimethyl-p-phenylenediamine CAS No. 99-98-9](/img/structure/B46274.png)
N,N-Dimethyl-p-phenylenediamine
Overview
Description
Synthesis Analysis
The synthesis of N,N-Dimethyl-p-phenylenediamine derivatives involves various chemical processes, including palladium-catalyzed hydrazine reduction and phosphorylation polycondensation. For example, the synthesis of a triphenylamine-containing aromatic diamine through cesium fluoride-mediated condensation and subsequent reduction steps highlights the intricate methods used to create complex molecules related to this compound (Liou & Chang, 2008).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives has been elucidated using spectroscopic and theoretical calculations. Vibrational (FT-IR and FT-Raman), electronic (UV-Vis), and NMR (1H and 13C) spectroscopic techniques, along with density functional theory (DFT) calculations, have provided detailed insights into the sterochemical structure of these compounds (Atac et al., 2014).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including oxidation and coupling reactions, which are significantly influenced by pH levels. These reactions lead to the formation of diverse products such as radical cations and quinone derivatives, highlighting the compound's reactive nature and the complexity of its chemical behavior (Modestov et al., 2004).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility and thermal stability, play a critical role in their application potential. For instance, polymers derived from this compound exhibit good solubility in organic solvents and possess high thermal stability, making them suitable for various applications (Liou & Chang, 2008).
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity towards oxidants and its role as a coinitiator in polymerization reactions, have been extensively studied. These studies highlight its importance in synthesizing novel materials and in applications such as electrochromic devices and dental restorations, showcasing its versatility in chemical synthesis (Nie & Bowman, 2002).
Scientific Research Applications
Therapeutic Agent for Liver Tumors : DMPD has been found to inhibit the respiration of normal liver tissues but not tumor liver cells in tissue cultures. This indicates its potential as a therapeutic agent for liver tumors (Cameron, Kopac, & Chambers, 1943).
Allergic Contact Dermatitis : It can cause allergic contact dermatitis in bacteriology technicians, with potential cross-sensitization among compounds with the para-aminophenyl grouping (Price & Shupack, 1978).
Pharmaceutical Analysis : A study proposed using DMPD as a new chromogenic reagent for determining phenylephrine hydrochloride in pharmaceutical preparations (Hattab, Ahmed, & Anwar, 2020).
Chemico-Biological Interactions : DMPD and oxyhemoglobin cooxidize in human red cells, forming ferrihemoglobin and DMPD•+, with the latter being the responsible oxidant (Störle & Eyer, 1992).
Antiozonant Activity in Rubber : The antiozonant activity of N-substituted p-phenylenediamines correlates with the free energy of formation of radical cations (Cataldo, 2002).
Antioxidant Activity Measurement : The DMPD method is a rapid, inexpensive, and sensitive method for measuring antioxidant activity in foods, with potential applications in monitoring the antioxidant capacity of wines (Fogliano, Verde, Randazzo, & Ritieni, 1999).
Environmental Concerns : Rubber-derived quinones, formed from DMPD antioxidants, are ubiquitously present in urban runoff, roadside soils, and air particles, suggesting potential ecological and human health risks (Cao et al., 2022).
Biological Reactions and Mechanisms : Studies have explored its interactions in biological systems, including with hemoglobin, glutathione, and as part of oxidation reactions in various conditions (Maleki & Nematollahi, 2013; Young & Curzon, 1972).
Mechanism of Action
Target of Action
N,N-Dimethyl-p-phenylenediamine (DMPD) primarily targets free chlorine in the environment . It reacts with hypochlorous acid and hypochlorite ions , which are forms of free chlorine .
Mode of Action
DMPD interacts with its targets through an oxidation reaction . When DMPD comes into contact with hypochlorous acid and hypochlorite ions, it undergoes oxidation, acquiring a pinkish color . This color change can be quantitatively related to the concentration of these substances if it’s inside the working range .
Biochemical Pathways
The primary biochemical pathway affected by DMPD is the redox reaction pathway . DMPD readily forms a stable, red radical cation, which is involved in a variety of redox reactions . The oxidation of DMPD under basic conditions has been reported to undergo hydrolytic decomposition .
Pharmacokinetics
It is known that dmpd is soluble in water , which suggests it could have good bioavailability.
Result of Action
The primary result of DMPD’s action is the formation of a pinkish/magenta color . This color change is used to measure the amount of free chlorine in the solution . The final products of the DMPD oxidation by the free chlorine are a free radical (responsible for the pinkish/magenta color) and an imine (colorless) .
Action Environment
The action of DMPD is influenced by environmental factors such as the presence of free chlorine and the pH of the solution . The oxidation of DMPD is favored under basic conditions . Additionally, DMPD is sensitive to air , suggesting that its action, efficacy, and stability could be influenced by exposure to air.
Safety and Hazards
Future Directions
DPD has been used in the development of a fast and low-cost method to measure the reactive species formed in an aqueous suspension utilizing nanoceria as a peroxidase-like catalyst . It has also been used in a novel spectrophotometry for the determination of total free radicals and peroxides . These developments suggest potential future applications of DPD in various analytical methods.
properties
IUPAC Name |
4-N,4-N-dimethylbenzene-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-10(2)8-5-3-7(9)4-6-8/h3-6H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZORFPDSXLZWJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Record name | DIMETHYL-P-PHENYLENEDIAMINE | |
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Related CAS |
13806-04-7 (unspecified hydrochloride), 2052-46-2 (mono-hydrochloride), 24631-29-6 (oxalate[1:1]), 536-46-9 (di-hydrochloride), 536-47-0 (sulfate[1:1]), 60160-75-0 (sulfate[2:1]), 6219-73-4 (unspecified sulfate), 62778-12-5 (oxalate[2:1]) | |
Record name | N,N-Dimethyl-p-benzenediamine | |
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DSSTOX Substance ID |
DTXSID6025149 | |
Record name | N,N-Dimethyl-p-phenylenediamine | |
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Molecular Weight |
136.19 g/mol | |
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Physical Description |
Dimethyl-p-phenylenediamine is a colorless to reddish-violet solid. Used in the production of methylene blue and photographic developer. Used as a chemical intermediate for dyes and diazonium chloride salts and as an analytical reagent to detect chloroamine in water. (EPA, 1998), Colorless to reddish-violet solid; [HSDB] Black or grey solid; [MSDSonline] | |
Record name | DIMETHYL-P-PHENYLENEDIAMINE | |
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Record name | N,N-Dimethyl-p-benzenediamine | |
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Boiling Point |
504 °F at 760 mmHg (EPA, 1998), 263 °C, BP: 262 °C | |
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Record name | N,N-DIMETHYL-P-BENZENEDIAMINE | |
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Flash Point |
195 °F (NTP, 1992), 91.00 °C (195.80 °F) - closed cup, 90 °C | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in chloroform; very soluble in ethanol, ethyl ether, benzene; slightly soluble in ligroin, Soluble in alcohol, chloroform, ether | |
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Density |
1.036 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.036 g/cu cm at 20 °C | |
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Vapor Density |
4.69 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
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Vapor Pressure |
0.00791 [mmHg] | |
Record name | N,N-Dimethyl-p-benzenediamine | |
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Color/Form |
Reddish-violet crystals, Needles from benzene | |
CAS RN |
99-98-9 | |
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Record name | N,N-Dimethyl-p-phenylenediamine | |
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Melting Point |
106 to 127 °F (EPA, 1998), 53 °C; also stated as 41 °C | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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